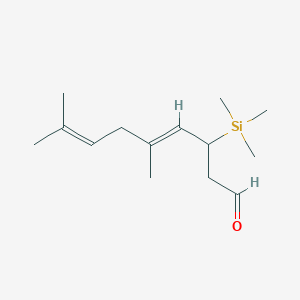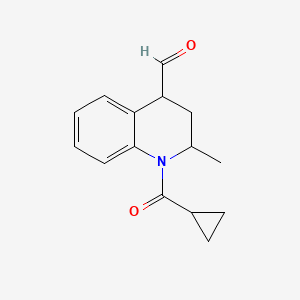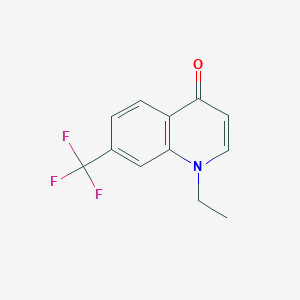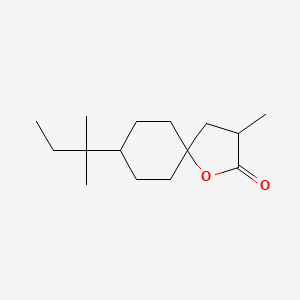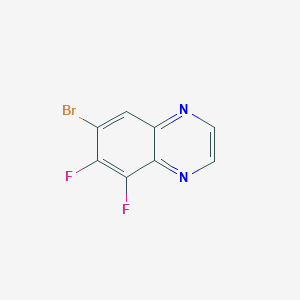
7-Bromo-5,6-difluoroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5,6-difluoroquinoxaline is a heterocyclic compound with the molecular formula C8H3BrF2N2. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5,6-difluoroquinoxaline typically involves the bromination and fluorination of quinoxaline derivatives. One common method includes the reaction of 2,3-dihydroxy-1,4-dioxane with a quinoxaline precursor in ethanol at room temperature, followed by bromination and fluorination steps . The reaction conditions often require careful control of temperature and the use of specific catalysts to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-5,6-difluoroquinoxaline undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. For instance, nucleophilic substitution reactions can replace the bromine or fluorine atoms with other nucleophiles such as amines or alkoxides .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or dialkylamines in solvents such as acetic acid.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminoquinoxaline derivatives, while oxidation can produce quinoxaline dioxides .
Scientific Research Applications
7-Bromo-5,6-difluoroquinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Bromo-5,6-difluoroquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its antibacterial activity is attributed to the generation of reactive oxygen species (ROS) and subsequent DNA damage in bacterial cells . The compound’s ability to undergo nucleophilic substitution also allows it to modify biological molecules, leading to various biological effects.
Comparison with Similar Compounds
6,7-Difluoroquinoxaline: Lacks the bromine atom but shares similar electronic properties.
5,6-Difluoroquinoxaline: Similar structure but without the bromine substitution.
7-Bromoquinoxaline: Contains the bromine atom but lacks the fluorine substitutions.
Uniqueness: 7-Bromo-5,6-difluoroquinoxaline is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and electronic properties.
Properties
Molecular Formula |
C8H3BrF2N2 |
|---|---|
Molecular Weight |
245.02 g/mol |
IUPAC Name |
7-bromo-5,6-difluoroquinoxaline |
InChI |
InChI=1S/C8H3BrF2N2/c9-4-3-5-8(7(11)6(4)10)13-2-1-12-5/h1-3H |
InChI Key |
OIFBVLLOENEPKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=N1)C=C(C(=C2F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Isoindolo[2,1-a]quinoline-5,11-dione](/img/structure/B11868051.png)
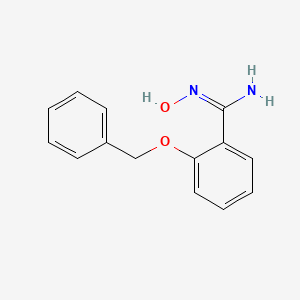
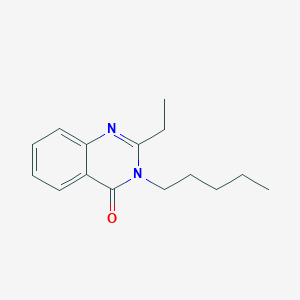
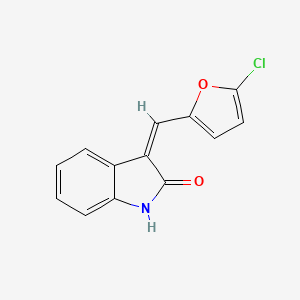

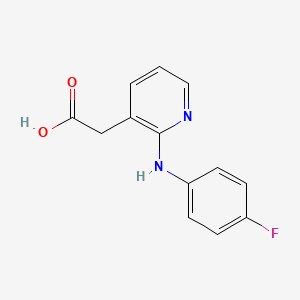

![cis-tert-Butyl 3a-(aminomethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B11868092.png)
![2-[(Naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B11868100.png)
